Mecinarone
Description
Mecinarone (CAS: 26225-59-2) is a benzofuranic chalcone derivative with the molecular formula C24H27NO6 . It was initially developed as a vasodilator, demonstrating activity in improving peripheral and cerebral circulation without significant cardiac depression or systemic blood pressure reduction . Currently classified as investigational, it was originally developed by New York University and later licensed to Medco Research (now Pfizer) . Stability studies indicate that degradation products form under heat, light, or mild oxidation, necessitating careful storage and handling .
Properties
CAS No. |
26225-59-2 |
|---|---|
Molecular Formula |
C24H27NO6 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H27NO6/c1-25(2)13-15-31-23-20(19(26)11-8-16-6-9-17(27-3)10-7-16)21(28-4)18-12-14-30-22(18)24(23)29-5/h6-12,14H,13,15H2,1-5H3 |
InChI Key |
WKEFCGWXBSXUOD-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)C=CC3=CC=C(C=C3)OC)OC)OC |
Isomeric SMILES |
CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)/C=C/C3=CC=C(C=C3)OC)OC)OC |
Canonical SMILES |
CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)C=CC3=CC=C(C=C3)OC)OC)OC |
Other CAS No. |
26225-59-2 |
Related CAS |
26270-59-7 (maleate[1:1]) 52171-36-5 (oxalate[1:1]) |
Synonyms |
mecinarone mecinarone maleate (1:1) mecinarone oxalate (1:1) |
Origin of Product |
United States |
Preparation Methods
The synthesis of mecinarone involves several steps, including the formation of key intermediates and the final product. The synthetic route typically includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include aromatic compounds and functional groups necessary for the final structure.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperatures to ensure the desired chemical transformations.
Industrial Production: On an industrial scale, the production of mecinarone involves optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Mecinarone undergoes various chemical reactions, including:
Oxidation: Mecinarone can be oxidized to form more polar metabolites. This reaction is often facilitated by enzymes or chemical oxidizing agents.
Reduction: Reduction reactions can modify the functional groups in mecinarone, leading to different derivatives.
Substitution: Mecinarone can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and nucleophiles. Conditions include specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products: The major products formed from these reactions include O-desmethyl-mecinarone and other polar metabolites
Scientific Research Applications
Mecinarone has been studied for various scientific research applications:
Chemistry: In chemistry, mecinarone is used to study its metabolic pathways and the formation of its metabolites.
Biology: In biological research, mecinarone’s effects on blood flow and its interaction with melanin-containing tissues have been explored.
Medicine: Mecinarone has been investigated for its potential therapeutic effects in improving peripheral and cerebral circulation, as well as its antibradykinin and antiserotonin properties.
Industry: In the pharmaceutical industry, mecinarone is of interest for its potential use in developing new vasodilator drugs
Mechanism of Action
Mecinarone exerts its effects by targeting specific molecular pathways:
Vasodilation: Mecinarone induces vasodilation by relaxing the smooth muscles in blood vessels, leading to improved blood flow.
Molecular Targets: The compound interacts with receptors and enzymes involved in the regulation of blood vessel tone.
Pathways Involved: Mecinarone’s mechanism involves the inhibition of certain pathways that lead to vasoconstriction, thereby promoting vasodilation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Mecinarone is compared below with structurally or functionally related compounds, emphasizing pharmacological mechanisms, indications, and clinical status.
Table 1: Comparative Analysis of Mecinarone and Analogous Compounds
Key Findings:
Mechanistic Divergence :
- Mecinarone’s vasodilatory effects are distinct from Brefonalol , which combines beta-blockade with vasodilation. This dual mechanism in Brefonalol likely contributed to its discontinuation due to complex side effects .
- Unlike Meclofenamic Acid (an NSAID), mecinarone lacks cyclooxygenase inhibition, focusing instead on vasodilation and anti-inflammatory pathways via bradykinin/serotonin modulation .
Species-Specific Effects :
- Mecinarone’s melanin-inducing property in Beagles is unique and reversible, a trait absent in Meclizine or Meclonazepam .
Structural vs. Functional Similarity :
- Structurally, mecinarone’s benzofuranic chalcone scaffold differs from Meclofenamic Acid ’s dichlorinated aromatic structure, underscoring divergent therapeutic applications .
Clinical Trajectory :
- While mecinarone remains investigational, Brefonalol and Mecloralurea (an anxiolytic) were discontinued, highlighting challenges in balancing efficacy and safety in vasoactive agents .
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